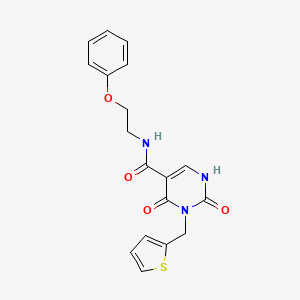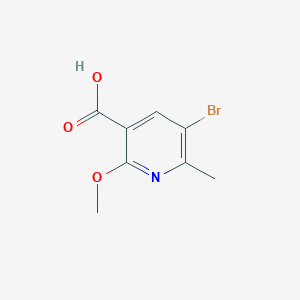
2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound is part of a broader class of molecules that have been explored for their potential in various scientific and medicinal applications. Research has focused on the synthesis of novel heterocyclic compounds, including tetrahydropyrimidine derivatives, due to their promising biological activities. A study by Abu‐Hashem et al. (2020) highlights the synthesis of similar heterocyclic compounds derived from visnagenone and khellinone, showcasing their anti-inflammatory and analgesic activities. These compounds were identified as potent cyclooxygenase-1/2 inhibitors, displaying significant analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Antimicrobial Properties
Another area of application is the development of antimicrobial agents. Research by Talupur et al. (2021) on similar compounds involved in the synthesis and characterization of tetrazol-thiophene carboxamides has demonstrated significant antimicrobial activity. The study detailed the preparation and biological evaluation of these compounds, offering insights into their potential as antimicrobial agents (Talupur et al., 2021).
Application in Organic Synthesis and Medicinal Chemistry
The application of such compounds extends to organic synthesis and medicinal chemistry, where they serve as key intermediates in the synthesis of various biologically active molecules. Gülten et al. (2019) explored the one-pot synthesis of tetrahydropyrimidine derivatives via Biginelli condensation, highlighting their significance in pharmaceutical applications. This research underscores the versatility of tetrahydropyrimidine derivatives in synthesizing compounds with potential therapeutic properties (Gülten et al., 2019).
Antimicrobial Activity Against Specific Strains
The antimicrobial activity of similar compounds has been studied, with some showing higher activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa compared to reference drugs. This suggests their potential as effective antimicrobial agents, with certain derivatives demonstrating significant efficacy (Kolisnyk et al., 2015).
Propiedades
IUPAC Name |
2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-16(19-8-9-25-13-5-2-1-3-6-13)15-11-20-18(24)21(17(15)23)12-14-7-4-10-26-14/h1-7,10-11H,8-9,12H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYYRJQOFQWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2440823.png)

![[3-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2440826.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide](/img/structure/B2440832.png)

![4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2440838.png)

![N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2440841.png)
![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2440842.png)
